molecular formula C15H14F3N5O B6120211 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2,2,2-trifluoroacetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2,2,2-trifluoroacetamide

Cat. No.: B6120211
M. Wt: 337.30 g/mol
InChI Key: KBYVWGRWDDXUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2,2,2-trifluoroacetamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a trifluoroacetamide group, a dimethylpyrimidinyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical characteristics, such as in the development of new materials and therapeutic agents.

Properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c1-9-8-10(2)20-13(19-9)23-14(22-12(24)15(16,17)18)21-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYVWGRWDDXUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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